5-bromo-1H-imidazo[4,5-b]pyridine
Overview
Description
5-Bromo-1H-imidazo[4,5-b]pyridine is a compound with a molecular weight of 198.02 . It has an IUPAC name of this compound .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various methods. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of this compound was established based on different spectral data, X-Ray diffraction, and theoretical study using the DFT method . The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .Chemical Reactions Analysis
The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 198.02 . It has an IUPAC name of this compound .Scientific Research Applications
Corrosion Inhibition
5-bromo-1H-imidazo[4,5-b]pyridine derivatives have been studied for their effectiveness as corrosion inhibitors. Saady et al. (2021) evaluated the inhibitory performance of these derivatives against mild steel corrosion in hydrochloric acid, demonstrating high inhibition performance and mixed-type behavior. This suggests potential industrial applications in protecting metal surfaces from corrosive environments (Saady et al., 2021).
Anticancer and Antimicrobial Activity
The compound has been explored for its potential in medical applications, particularly in cancer and microbial treatment. Shelke et al. (2017) synthesized new derivatives and screened them for their anticancer and antimicrobial activity. They found that some compounds exhibited significant antibacterial, antifungal, and anticancer activities, suggesting a promising area for further research in drug development (Shelke et al., 2017).
Synthesis and Structure Analysis
Jabri et al. (2023) focused on the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. They employed a systematic approach involving condensation and alkylation reactions, followed by characterizing the compounds through various techniques. This research contributes to the understanding of the structural and synthetic aspects of these compounds (Jabri et al., 2023).
Potential in Photophysical Studies
Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorophores, a related compound, for their photophysical properties in liposome models. This research highlights the potential of such compounds in developing fluorescent probes for studying cell membrane dynamics, which is crucial in monitoring cellular health and biochemical pathways (Renno et al., 2022).
Mechanism of Action
Target of Action
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, some imidazo[4,5-b]pyridine derivatives have been used in the treatment of migraines and cancer .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives interact with their targets to induce a therapeutic effect . The interaction often involves the formation of bonds with target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that imidazo[4,5-b]pyridine derivatives can affect various biochemical pathways, leading to downstream effects . These effects can include changes in cellular function, gene expression, and other biological processes .
Pharmacokinetics
It is known that the design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
It is known that imidazo[4,5-b]pyridine derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Future Directions
Future research could focus on exploring the therapeutic potential of 5-bromo-1H-imidazo[4,5-b]pyridine, given the broad range of biological activities exhibited by imidazole-containing compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.
Biochemical Analysis
Biochemical Properties
5-bromo-1H-imidazo[4,5-b]pyridine is known to interact with various enzymes, proteins, and other biomolecules. This compound is considered a promising purine bioisostere, which means it can mimic the biochemical activity of purines in the body .
Cellular Effects
The effects of this compound on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJIWXVLWIENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668437 | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-52-9 | |
Record name | 5-Bromo-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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